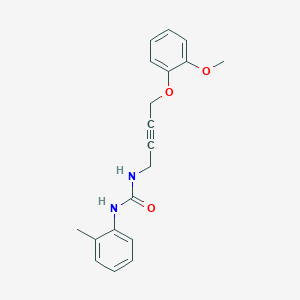
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as MPBU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBU is a urea derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.
Applications De Recherche Scientifique
Thermodynamic and Molecular Interactions
Research on methoxyphenols, structural fragments of different antioxidants, and biologically active molecules, reveals their capability to form strong intermolecular and intramolecular hydrogen bonds in condensed matter. These properties are significant in understanding the behavior of such compounds in various solvents and could hint at the potential applications of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea in designing new materials or drugs with specific interaction characteristics (Varfolomeev et al., 2010).
Structural and Activity Relationships
The synthesis and structure-activity relationship studies of urea derivatives, particularly as neuropeptide Y5 receptor antagonists, provide a framework for understanding how modifications in the molecular structure can influence biological activity. This approach could be applied to the research and development of new therapeutic agents based on the structure of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea (Fotsch et al., 2001).
Molecular Geometry and Spectroscopy
Studies on molecules like 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol, which share functional groups with the compound , help elucidate the molecular geometry, vibrational frequencies, and spectroscopic properties. Such information is crucial for predicting the behavior of new compounds in different environments and for designing compounds with desired optical or electronic properties (Saraçoǧlu & Cukurovalı, 2013).
Pharmacological Applications
Understanding the interaction mechanisms of urea derivatives with biological molecules, as seen in the study of Schiff bases containing N2O2 donor atoms, can inform the development of compounds for specific therapeutic applications. Such research could be relevant for assessing the biological interactions and potential therapeutic uses of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea (Ajloo et al., 2015).
Chemical Synthesis and Characterization
The development of synthetic methodologies and characterization of related compounds, such as 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, provides foundational knowledge for synthesizing and analyzing new urea derivatives. This knowledge can be directly applied to the synthesis and study of 1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea and similar compounds (Liang et al., 2020).
Propriétés
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-15-9-3-4-10-16(15)21-19(22)20-13-7-8-14-24-18-12-6-5-11-17(18)23-2/h3-6,9-12H,13-14H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVDGEYZBZHBIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Formyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylic acid](/img/structure/B2877819.png)
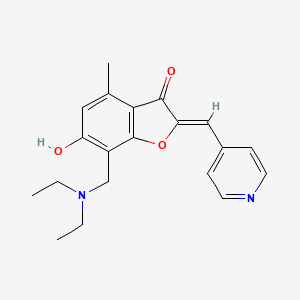
![(Z)-2-(3-bromobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2877822.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-cyclohexylacetamide](/img/structure/B2877825.png)
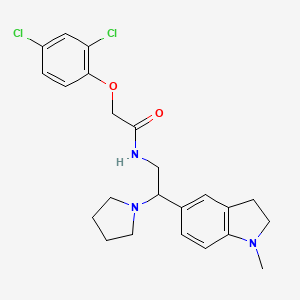
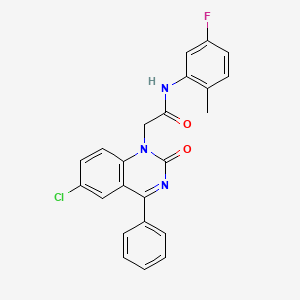
![7,7-Difluorotricyclo[2.2.1.02,6]heptane-1-carbaldehyde](/img/structure/B2877829.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877830.png)
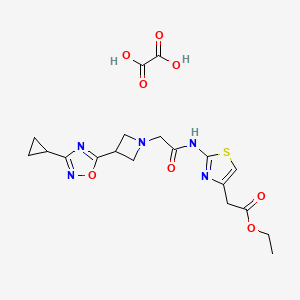
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2877837.png)


![2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B2877842.png)